molecular formula C10H9ClN2 B1285053 4-Amino-6-chloro-8-methylquinoline CAS No. 948293-08-1

4-Amino-6-chloro-8-methylquinoline

Cat. No.: B1285053
CAS No.: 948293-08-1
M. Wt: 192.64 g/mol
InChI Key: QWWBMZJXOULWCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloro-8-methylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloro-2-methylquinoline with ammonia or an amine source under high temperature and pressure . Another method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The use of catalysts such as zinc oxide or ionic liquids can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloro-8-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-6-chloro-8-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-8-methylquinoline involves the inhibition of DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial death and makes it effective against various microbial species . The compound also interacts with specific molecular targets, such as platelet-derived growth factor receptor tyrosine kinase, which contributes to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-chloro-8-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 4-position enhances its ability to form hydrogen bonds, while the chlorine atom at the 6-position and the methyl group at the 8-position contribute to its stability and reactivity .

Properties

IUPAC Name

6-chloro-8-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWBMZJXOULWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589040
Record name 6-Chloro-8-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-08-1
Record name 6-Chloro-8-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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